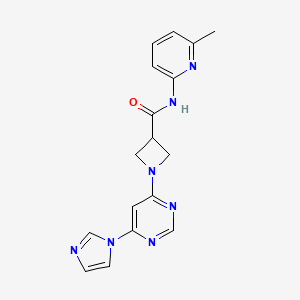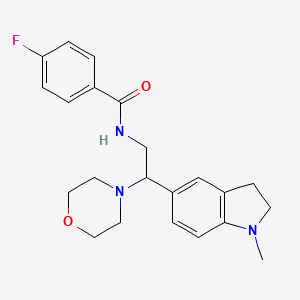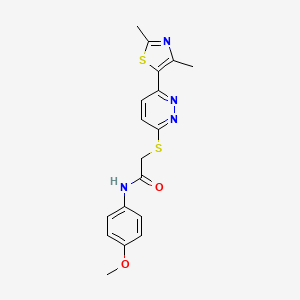
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N7O and its molecular weight is 335.371. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Structural Modifications to Enhance Drug Efficacy : A study on the structural modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) highlights the challenges of rapid metabolism of imidazo[1,2-a]pyrimidine moieties and presents strategies to mitigate AO-mediated oxidation. These insights are crucial for enhancing the efficacy and stability of drugs containing similar structures (Linton et al., 2011).
PET Imaging Agents : The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET imaging agent for IRAK4 enzyme in neuroinflammation demonstrates the application of pyrimidine derivatives in diagnostic imaging, providing a pathway for the non-invasive study of inflammatory processes (Wang et al., 2018).
Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been evaluated as antiprotozoal agents, showcasing the potential of these compounds in treating protozoal infections. Some of these compounds exhibited significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, underscoring their therapeutic potential in addressing diseases caused by protozoa (Ismail et al., 2004).
Heterocyclic Chemistry
- Heterocyclization Reactions : Research on the heterocyclization reaction of 2‐(2‐methylaziridin‐1‐yl)‐3‐ureidopyridines under Appel's conditions reveals the formation of pyridine-fused heterocycles, indicating the versatility of pyrimidine analogs in synthesizing complex heterocyclic structures. This work contributes to the field of heterocyclic chemistry by expanding the methodologies for constructing novel heterocycles (Lim & Lee, 2002).
Antimicrobial and Anti-inflammatory Activities
- Antimicrobial and Anti-inflammatory Compounds : Synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the broad spectrum of biological activities that pyrimidine derivatives can exhibit. These compounds have shown potential as both anticancer agents and inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-12-3-2-4-14(21-12)22-17(25)13-8-24(9-13)16-7-15(19-10-20-16)23-6-5-18-11-23/h2-7,10-11,13H,8-9H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZNGVNTYNIVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2805755.png)
![2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B2805758.png)
![Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2805759.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2805763.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-fluorobenzamide](/img/structure/B2805767.png)
![3-(2-Aminobenzo[d]thiazol-6-yl)propanoic acid hydrobromide](/img/structure/B2805770.png)

![6-(1,4-Diazepan-1-yl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805773.png)
![[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2805774.png)
![[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine](/img/structure/B2805775.png)

